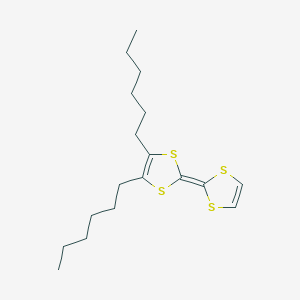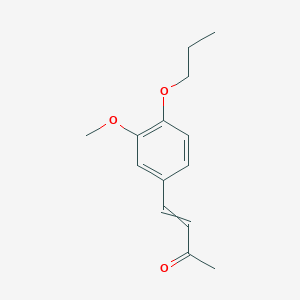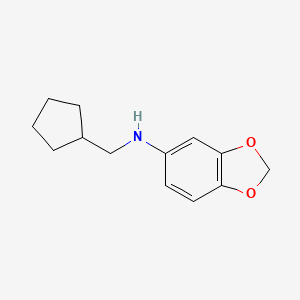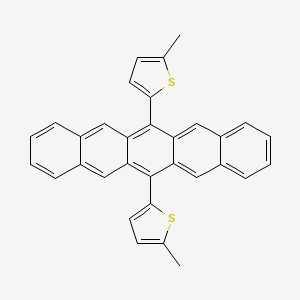
2,2'-(Pentacene-6,13-diyl)bis(5-methylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a pentacene core linked to two 5-methylthiophene units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) typically involves the coupling of pentacene with 5-methylthiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a solvent such as toluene and a base like cesium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is studied for its potential in creating flexible and lightweight electronic devices.
Chemistry: It serves as a model compound for studying the electronic properties of thiophene derivatives.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug delivery and diagnostics.
Wirkmechanismus
The mechanism of action of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) in electronic applications involves its ability to transport charge carriers (electrons or holes) efficiently. The pentacene core provides a conjugated system that facilitates charge delocalization, while the thiophene units enhance the compound’s stability and solubility. The molecular targets and pathways involved in its action are primarily related to its interaction with other materials in electronic devices, such as electrodes and dielectric layers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Another pentacene derivative used in organic electronics.
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Uniqueness
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is unique due to its combination of a pentacene core with thiophene units, which provides a balance of high charge mobility and stability. This makes it particularly suitable for applications in organic electronics where both properties are essential .
Eigenschaften
CAS-Nummer |
922508-54-1 |
|---|---|
Molekularformel |
C32H22S2 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
2-methyl-5-[13-(5-methylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C32H22S2/c1-19-11-13-29(33-19)31-25-15-21-7-3-5-9-23(21)17-27(25)32(30-14-12-20(2)34-30)28-18-24-10-6-4-8-22(24)16-26(28)31/h3-18H,1-2H3 |
InChI-Schlüssel |
NSTVWCXPAASURG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


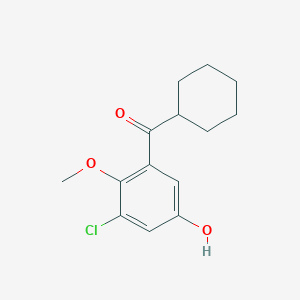
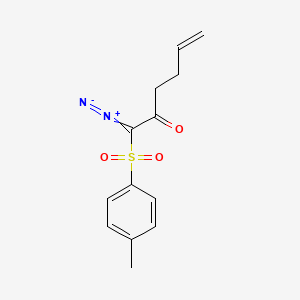

![tert-Butyl[(1H-inden-7-yl)oxy]diphenylsilane](/img/structure/B14178706.png)

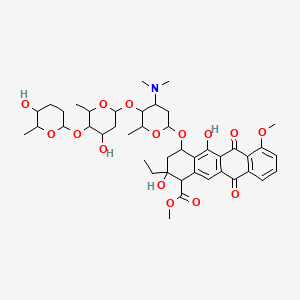

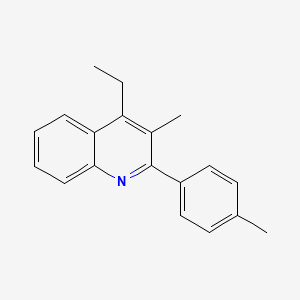
![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
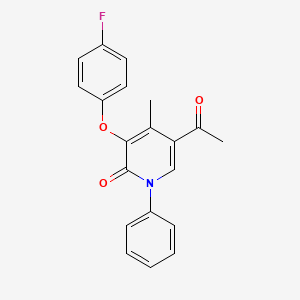
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
